[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol
Overview
Description
[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol is a useful research compound. Its molecular formula is C17H18ClN5O and its molecular weight is 343.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of [(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components for cell proliferation, thereby halting the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By preventing the transition from the G1 phase to the S phase, the compound effectively halts cell proliferation . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of cell proliferation . This is achieved through the alteration in cell cycle progression and the induction of apoptosis within cells .
Biochemical Analysis
Biochemical Properties
[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can lead to the modulation of signaling pathways that are crucial for cell proliferation and survival .
The compound interacts with proteins involved in cell cycle regulation and apoptosis. For instance, it has been observed to bind to cyclin-dependent kinases (CDKs), which are essential for the control of cell division. By inhibiting CDKs, this compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell growth and survival .
Additionally, this compound influences gene expression by modulating the activity of transcription factors. This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific biomolecules and the subsequent inhibition or activation of enzymatic activities. This compound binds to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are essential for cell proliferation and survival .
Furthermore, this compound can induce changes in gene expression by affecting the activity of transcription factors. This can lead to the upregulation or downregulation of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolites are then excreted in the urine. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It has been observed to accumulate in the nucleus, where it exerts its effects on gene expression and cell cycle regulation .
Subcellular Localization
This compound is localized primarily in the nucleus and cytoplasm of cells. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. In the nucleus, the compound interacts with transcription factors and other nuclear proteins to modulate gene expression. In the cytoplasm, it can interact with kinases and other signaling proteins to affect cell signaling pathways .
Properties
IUPAC Name |
[(2R)-1-[1-(3-chlorophenyl)-6-methylpyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O/c1-11-20-16(22-7-3-6-14(22)10-24)15-9-19-23(17(15)21-11)13-5-2-4-12(18)8-13/h2,4-5,8-9,14,24H,3,6-7,10H2,1H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGGGVFRCFPHFD-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)N4CCCC4CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)N4CCC[C@@H]4CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.